molecular formula C23H36N4O4 B12036575 N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 769149-52-2

N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12036575
CAS No.: 769149-52-2
M. Wt: 432.6 g/mol
InChI Key: CXMXGXOJPPBYEX-XIEYBQDHSA-N
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Description

N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that features a nitrobenzylidene group, a hydrazino group, and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

769149-52-2

Molecular Formula

C23H36N4O4

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H36N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)24-19-23(29)26-25-18-20-14-16-21(17-15-20)27(30)31/h14-18H,2-13,19H2,1H3,(H,24,28)(H,26,29)/b25-18+

InChI Key

CXMXGXOJPPBYEX-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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